molecular formula C10H8FNO2 B1403080 [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol CAS No. 1159252-41-1

[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol

Cat. No.: B1403080
CAS No.: 1159252-41-1
M. Wt: 193.17 g/mol
InChI Key: PWWFPWZJUKUVFT-UHFFFAOYSA-N
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Description

[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol typically involves the cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides. This [3+2] cycloaddition reaction forms the isoxazole ring, which is then further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new synthetic strategies for isoxazole derivatives.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

  • [3-(3-Fluorophenyl)-isoxazol-5-yl]-methanol
  • [3-(4-Methoxy-phenyl)-isoxazol-5-yl]-methanol
  • [3-(2-Fluorophenyl)-isoxazol-5-yl]-methanol

Uniqueness:

  • The presence of the fluorine atom at the para position of the phenyl ring imparts unique chemical and biological properties to [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol.
  • The isoxazole ring structure contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)10-8(5-13)6-14-12-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWFPWZJUKUVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid (40 g, 193 mmol) in THF (400 mL) at −10° C. was added triethylamine (27.1 mL, 193 mmol) and then a solution of ethylchloroformate (18.8 mL, 193 mmol) in THF (120 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (19 g, 483 mmol) in water (120 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N, 700 mL) and extracted with tert-butylmethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:1) afforded the title product (20.1 g, 54%) which was obtained as white solid. MS: m/e=194.1 [M+H]+.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol

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